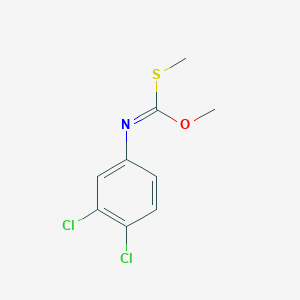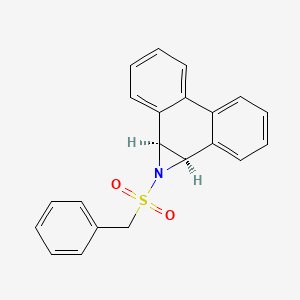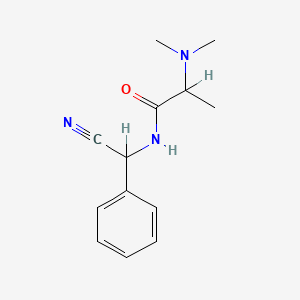![molecular formula C16H14ClN5O3 B14336492 N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide CAS No. 105828-42-0](/img/structure/B14336492.png)
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide typically involves multiple steps. One common method involves the reduction of imidacloprid using activated iron in concentrated hydrochloric acid. The reaction mixture is refluxed with constant stirring for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using agents like hydrazine hydrate over zinc and magnesium.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate, zinc, and magnesium are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various metabolites, including -NNO, -NNH2, -NH, and -urea series .
Aplicaciones Científicas De Investigación
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide has several scientific research applications:
Chemistry: Used in studying reaction mechanisms and developing new synthetic routes.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide involves its interaction with specific molecular targets and pathways. The compound can undergo nitro reduction, yielding various metabolites that interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: A widely used insecticide with a similar structure.
Thiacloprid: Another insecticide with comparable properties.
Uniqueness
N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Propiedades
Número CAS |
105828-42-0 |
|---|---|
Fórmula molecular |
C16H14ClN5O3 |
Peso molecular |
359.77 g/mol |
Nombre IUPAC |
N-[1-benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C16H14ClN5O3/c17-14-7-6-12(10-18-14)11-20-8-9-21(16(20)19-22(24)25)15(23)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
Clave InChI |
SHJYDLMYMFKXMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)



![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)




![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)


